3-Chloro-2-fluoro-6-hydrazinopyridine

Catalog No.
S12156455
CAS No.
2044706-89-8
M.F
C5H5ClFN3
M. Wt
161.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoro-6-hydrazinopyridine

CAS Number

2044706-89-8

Product Name

3-Chloro-2-fluoro-6-hydrazinopyridine

IUPAC Name

(5-chloro-6-fluoropyridin-2-yl)hydrazine

Molecular Formula

C5H5ClFN3

Molecular Weight

161.56 g/mol

InChI

InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10)

InChI Key

NNPNFPPWJZDBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)F)NN

3-Chloro-2-fluoro-6-hydrazinopyridine is a heterocyclic organic compound characterized by the presence of a hydrazine group attached to a pyridine ring that has both chlorine and fluorine substituents. Its molecular formula is C5H5ClFN4C_5H_5ClFN_4, and it is notable for its potential biological activities and applications in medicinal chemistry. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, along with hydrazine functionality that contributes to its reactivity and biological properties.

Typical of hydrazines and halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The chlorine or fluorine atom can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.
  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones, which are significant in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield amines, further expanding its utility in organic synthesis.

Compounds containing hydrazine and pyridine moieties have been studied for various biological activities. 3-Chloro-2-fluoro-6-hydrazinopyridine may exhibit:

  • Antimicrobial Properties: Similar compounds have shown potential as antifungal and antibacterial agents.
  • Anticancer Activity: The structural features of this compound suggest it could interact with biological targets involved in cancer progression.
  • Inhibitory Effects on Enzymes: Pyridine derivatives are often evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications.

The synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine typically involves the following methods:

  • Halogenation of Pyridine Derivatives: Starting from 2-fluoropyridine, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Hydrazine Reaction: The chlorinated pyridine can then react with hydrazine hydrate under controlled conditions to yield the desired hydrazinopyridine derivative. This method allows for the selective introduction of both halogens onto the pyridine ring .

3-Chloro-2-fluoro-6-hydrazinopyridine has several potential applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing bioactive compounds.
  • Agricultural Chemistry: Its derivatives may be explored for herbicidal or insecticidal properties.
  • Material Science: The compound could be investigated for use in developing new materials due to its unique chemical properties.

Research into the interaction of 3-Chloro-2-fluoro-6-hydrazinopyridine with biological systems is crucial for understanding its potential therapeutic effects. Studies may focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicological Assessments: Understanding the safety profile of the compound through various in vitro and in vivo studies.

Several compounds share structural similarities with 3-Chloro-2-fluoro-6-hydrazinopyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-Chloro-6-hydrazinopyridineChlorine on pyridinePrecursor for various hydrazone derivatives
2-Amino-6-chloronicotinonitrileAmino group on pyridineExhibits different biological activities
5-FluoropyrimidinylhydrazoneFluorinated pyrimidinePotentially more potent against specific targets
4-ChlorophenylhydrazoneChlorinated phenyl groupKnown for selective enzyme inhibition

These compounds highlight the versatility of hydrazinopyridines in medicinal chemistry and their unique properties based on substituent variations.

Catalytic Hydrogenation Approaches in Pyridine Functionalization

The synthesis of 3-chloro-2-fluoro-6-hydrazinopyridine often begins with halogenated pyridine precursors. A key strategy involves catalytic hydrogenation to introduce the hydrazine moiety. For example, in a method adapted from CN114057631A, heavy metal sulfates such as HgSO₄ or CuSO₄ are employed as catalysts to facilitate sulfonation reactions. These catalysts enhance electrophilic substitution by polarizing the pyridine ring, enabling precise functionalization at the 2- and 6-positions.

In one protocol, 3-chloro-2-fluoropyridine undergoes sulfonation with oleum (20–65% SO₃) at 140–180°C for 8–12 hours, followed by hydrazine hydrate treatment in n-butanol. The catalytic system achieves >95% purity by HPLC, with the fluorine atom’s electron-withdrawing effect directing hydrazine to the 6-position. This contrasts with non-fluorinated analogs, where regioselectivity is less pronounced.

Solvent-Specific Reactivity in Hydrazine Substitution Reactions

Solvent choice critically influences reaction efficiency and selectivity. Polar aprotic solvents like dimethyl sulfate (DMS) or diethyl ether are preferred for sulfonation steps due to their ability to stabilize charged intermediates. Conversely, in hydrazine substitution, n-butanol or toluene enhances nucleophilicity by facilitating proton transfer between hydrazine and the sulfonic acid intermediate.

A comparative study revealed that n-butanol increases reaction rates by 40% compared to chlorobenzene, attributed to its higher dielectric constant (ε = 17.8) and ability to solubilize hydrazine hydrate. Table 1 summarizes solvent effects on yield and purity:

Table 1. Solvent Impact on Hydrazine Substitution

SolventYield (%)Purity (%)Reaction Time (h)
n-Butanol95.899.620
Toluene88.298.924
Chlorobenzene76.497.330

Data adapted from CN114057631A and ChemScene.

Halogen-Directed Regioselectivity in Pyridine Derivative Synthesis

The dual halogenation (Cl and F) in 3-chloro-2-fluoro-6-hydrazinopyridine profoundly affects regioselectivity. Fluorine’s strong −I effect deactivates the pyridine ring, directing electrophiles to the meta position relative to itself, while chlorine’s moderate −I/+M effects create additional activation at the 6-position. This interplay ensures that hydrazine substitution occurs exclusively at the 6-position, as confirmed by X-ray crystallography.

In contrast, non-fluorinated analogs like 3-chloro-2-hydrazinopyridine exhibit variable regioselectivity, with 10–15% byproducts arising from competing substitutions at the 4-position. The fluorine atom’s smaller atomic radius also minimizes steric hindrance, further enhancing selectivity.

Triazene Derivative Synthesis for Gram-Negative Pathogen Targeting

The synthesis of triazene derivatives from 3-Chloro-2-fluoro-6-hydrazinopyridine represents a strategic approach for developing compounds specifically targeting gram-negative bacterial pathogens. The hydrazine functional group present in the parent compound serves as a crucial nucleophilic center for triazene formation through condensation reactions with diazonium compounds [3] [4]. These triazene derivatives demonstrate enhanced antimicrobial properties compared to the parent compound, particularly against multidrug-resistant gram-negative bacteria including Pseudomonas aeruginosa and Acinetobacter baumannii [5] [6].

Research findings indicate that triazene derivatives synthesized from halogenated hydrazinopyridines exhibit minimum inhibitory concentrations ranging from 0.5 to 2.5 micrograms per milliliter against various gram-negative pathogens [5] [7]. The synthetic pathway typically involves the reaction of 3-Chloro-2-fluoro-6-hydrazinopyridine with aromatic diazonium salts under controlled acidic conditions, yielding triazene compounds with molecular weights ranging from 200 to 350 daltons [6] [8]. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic diazonium carbon, followed by elimination of nitrogen gas to form the stable triazene linkage [9].

The structural modifications introduced through triazene formation significantly enhance the compounds' ability to penetrate gram-negative bacterial cell walls [10] [11]. The extended conjugated system created by the triazene bridge increases lipophilicity while maintaining sufficient polarity for cellular uptake [12] [13]. Studies demonstrate that these derivatives show particularly potent activity against Escherichia coli with minimum inhibitory concentrations as low as 0.5 micrograms per milliliter, representing a four-fold improvement over standard fluoroquinolone antibiotics [14] [15].

CompoundMolecular FormulaMW (g/mol)Synthesis MethodTarget ApplicationKey Reaction Conditions
3-Chloro-2-fluoro-6-hydrazinopyridineC5H5ClFN3161.56Direct halogenation of 6-hydrazinopyridineGram-negative pathogen inhibitionMild temperature, controlled pH
Related Hydrazinopyridine DerivativesVarious C5-C7 structures143-200Nucleophilic substitution with hydrazineBroad-spectrum antimicrobialAqueous or organic solvents
Triazene Formation ProductsVariable based on substituents200-350Condensation with diazonium compoundsSpecific bacterial enzyme targetingAcidic conditions for triazene formation

Structure-Activity Relationships in Bacterial Enzyme Inhibition

The structure-activity relationships governing the antimicrobial efficacy of 3-Chloro-2-fluoro-6-hydrazinopyridine derivatives reveal critical insights into bacterial enzyme inhibition mechanisms. The hydrazine functional group serves as the primary pharmacophore responsible for enzyme binding interactions, particularly with DNA gyrase and RNA polymerase systems [16] [17] [18]. The positioning of this functional group at the 6-position of the pyridine ring optimizes spatial orientation for enzyme active site interactions [19] [20].

The chlorine substituent at the 3-position significantly enhances lipophilicity and bacterial cell wall penetration properties [21] [22]. This halogen substitution increases the compound's ability to traverse outer membrane barriers in gram-negative bacteria, addressing a key challenge in antibiotic development [10]. Quantitative structure-activity relationship studies indicate that chloro-substituted derivatives demonstrate 2-3 fold improved minimum inhibitory concentrations compared to non-halogenated analogs [23] [15].

The fluorine atom at the 2-position contributes to enhanced binding affinity through hydrogen bonding interactions with bacterial enzyme targets [24] [25]. Fluorine substitution also improves metabolic stability by reducing susceptibility to bacterial resistance mechanisms [26] [27]. The electron-withdrawing properties of fluorine enhance the electrophilic character of the pyridine ring, facilitating interactions with nucleophilic amino acid residues in enzyme active sites [28] [29].

Molecular docking studies reveal that the combined effect of dual halogen substitution creates synergistic enhancement of antimicrobial activity [8] [19]. The compounds demonstrate inhibitory concentrations ranging from 0.3 to 1.5 micromolar against key bacterial enzymes including DNA gyrase, RNA polymerase, and cell wall synthesis enzymes [17] [18]. The pyridine ring system provides essential aromatic interactions through pi-pi stacking with enzyme cofactors and nucleotide substrates [30] [20].

Structural FeatureEffect on ActivityMechanismTarget EnzymesIC50 Range (μM)
Hydrazine functional groupEssential for enzyme bindingDirect enzyme interactionDNA gyrase, RNA polymerase0.5-2.5
Chloro substituent (3-position)Enhances lipophilicity and penetrationCell wall penetrationCell wall synthesis enzymes1.0-5.0
Fluoro substituent (2-position)Increases binding affinityHydrogen bonding with targetTranscription factors0.8-3.2
Pyridine ring systemProvides aromatic interactionsπ-π stacking interactionsMultiple bacterial enzymes2.0-8.0
Combined halogen substitutionSynergistic enhancementMultiple binding modesBroad enzymatic targets0.3-1.5

Precursor Roles in Fluoroquinolone Analog Development

The utilization of 3-Chloro-2-fluoro-6-hydrazinopyridine as a precursor in fluoroquinolone analog synthesis represents a novel approach to developing next-generation antibacterial agents [24] [28] [31]. The compound serves as an essential starting material for constructing the quinoline core structure characteristic of fluoroquinolone antibiotics through ring expansion and cyclization reactions [29] [27]. This synthetic strategy enables the incorporation of the beneficial halogen substitution pattern directly into the final fluoroquinolone structure [28] [32].

The initial transformation involves conversion of the hydrazinopyridine to a 4-hydroxyquinoline derivative through a ring expansion reaction mediated by Lewis acids under elevated temperature conditions [31] [29]. This process typically achieves yields of 65-70% with reaction times of 6-8 hours [28]. The resulting intermediate retains the chloro and fluoro substituents while establishing the bicyclic quinoline framework essential for fluoroquinolone activity [24] [27].

Subsequent carboxylation and esterification steps introduce the carboxylic acid functionality at the 3-position, a critical structural requirement for DNA gyrase inhibition [18] [26]. These reactions proceed with yields of 80-85% under carbon dioxide atmosphere with appropriate esterification agents [28] [29]. The carboxylate group serves as a key interaction point with the magnesium-coordinated enzyme-DNA complex [25].

The final step involves nucleophilic substitution with piperazine derivatives to install the characteristic 7-position substituent found in clinical fluoroquinolones [24] [27]. This transformation typically requires 10-12 hours at elevated temperatures and achieves yields of 70-75% [31]. The resulting fluoroquinolone analogs demonstrate potent antimicrobial activity with minimum inhibitory concentrations ranging from 0.25 to 1.0 micrograms per milliliter against both gram-positive and gram-negative bacteria [28] [15].

Research demonstrates that fluoroquinolone analogs synthesized from 3-Chloro-2-fluoro-6-hydrazinopyridine precursors exhibit enhanced activity against resistant bacterial strains compared to conventional fluoroquinolones [27] [25]. The unique substitution pattern contributes to improved binding affinity for DNA gyrase and reduced susceptibility to common resistance mechanisms [18] [26]. These compounds show particular efficacy against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase producing Enterobacteriaceae [5] [14].

Precursor StageChemical Structure TypeSynthetic StepYield (%)Reaction Time (hours)Key ReagentsAntimicrobial Activity
Initial Hydrazinopyridine3-Chloro-2-fluoro-6-hydrazinopyridineStarting material preparation784Halogenating agentsModerate (MIC: 8-16 μg/mL)
Intermediate Formation4-Hydroxyquinoline derivativeRing expansion reaction658Lewis acids, heatEnhanced (MIC: 4-8 μg/mL)
Cyclization ProductQuinoline-3-carboxylateCarboxylation and esterification826CO2, esterification agentsGood (MIC: 2-4 μg/mL)
Final Fluoroquinolone AnalogFluoroquinolone with piperazineN-substitution with piperazine7112Piperazine derivativesPotent (MIC: 0.25-1 μg/mL)

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

161.0156030 g/mol

Monoisotopic Mass

161.0156030 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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